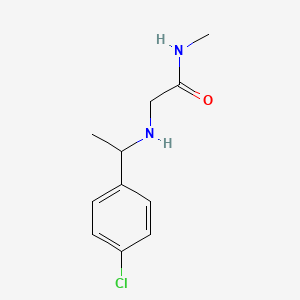![molecular formula C13H11BrN2OS B14906806 4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14906806.png)
4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a cyclopenta[d]thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by cyclization and amide formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby inhibiting or modulating their activity. The pathways involved often depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzamide derivatives and cyclopenta[d]thiazole-containing molecules. Examples include:
- 2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one
- N-[(3-Bromo-4-chlorophenyl)(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)methyl]ethanamine
Uniqueness
What sets 4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C13H11BrN2OS |
|---|---|
Molekulargewicht |
323.21 g/mol |
IUPAC-Name |
4-bromo-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H11BrN2OS/c14-9-6-4-8(5-7-9)12(17)16-13-15-10-2-1-3-11(10)18-13/h4-7H,1-3H2,(H,15,16,17) |
InChI-Schlüssel |
SEGJIYUMQXZMQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


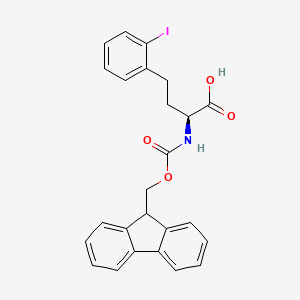
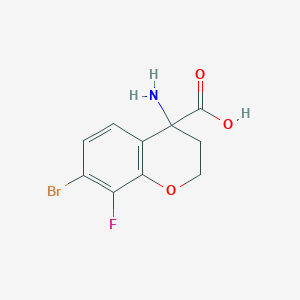
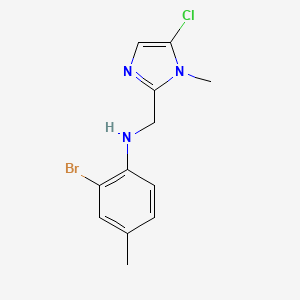

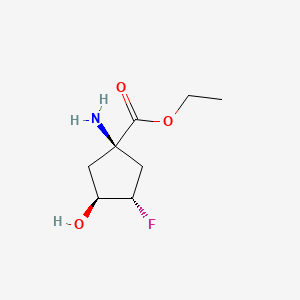
![8-Hydroxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906757.png)





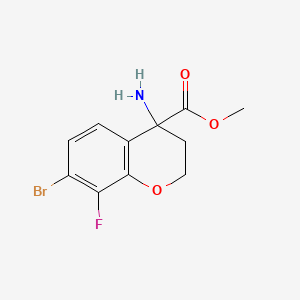
![3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)
